3-amino-2-hydroxybutanoic acid
Overview
Description
3-amino-2-hydroxybutanoic acid is an organic compound with the molecular formula C₄H₉NO₃. It is an α-amino acid that is substituted by an amino group at position 3 and a hydroxy group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-hydroxybutanoic acid can be achieved through various methods. One common approach involves the stereospecific reactions from D-gulonic acid γ-lactone and D-glucono-δ-lactone. These reactions yield all four stereoisomers of this compound as single enantiomers . Another method includes the aldol condensation of a chiral glycolate enolate, which is used to synthesize β-amino-α-hydroxy acids .
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation. Certain bacteria or yeast strains are cultured in suitable media to produce the desired amino acid. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-2-ketobutanoic acid.
Reduction: Formation of 3-amino-2-hydroxybutylamine.
Substitution: Formation of various acylated and alkylated derivatives.
Scientific Research Applications
3-amino-2-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and other complex molecules.
Biology: It plays a crucial role in protein synthesis and metabolic pathways.
Medicine: It is used in the formulation of nutritional supplements and therapeutic agents.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2-hydroxybutanoic acid involves its incorporation into proteins during translation. It is recognized by transfer RNA (tRNA) and incorporated into the growing polypeptide chain by ribosomes. This process is essential for the proper functioning of enzymes and structural proteins .
Comparison with Similar Compounds
3-amino-2-hydroxybutanoic acid can be compared with other similar compounds such as:
2-amino-3-hydroxybutanoic acid: This compound has the amino and hydroxy groups at different positions, leading to different chemical properties and biological functions.
3-amino-2-hydroxypropanoic acid: This compound lacks the additional carbon in the butanoic acid chain, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and its role as an essential amino acid in protein synthesis .
Properties
IUPAC Name |
3-amino-2-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRAXZHIRXYYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441635 | |
Record name | Butanoic acid, 3-amino-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565-81-1 | |
Record name | Butanoic acid, 3-amino-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40441635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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